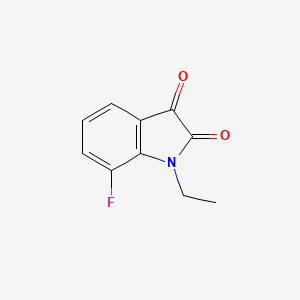

1-Ethyl-7-fluoroindoline-2,3-dione

Description

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

1-ethyl-7-fluoroindole-2,3-dione |

InChI |

InChI=1S/C10H8FNO2/c1-2-12-8-6(9(13)10(12)14)4-3-5-7(8)11/h3-5H,2H2,1H3 |

InChI Key |

ZCNCRLSWAHTXBX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC=C2F)C(=O)C1=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1-Ethyl-7-fluoroindoline-2,3-dione has been extensively studied for its potential in drug development due to its antimicrobial properties. The compound serves as a precursor for various derivatives that exhibit significant antibacterial and antifungal activities.

Antimicrobial Activity

A study synthesized a series of indolindione-coumarin hybrids derived from 1-Ethyl-7-fluoroindoline-2,3-dione, evaluating their efficacy against several bacterial and fungal strains:

| Compound | Bacterial Strain | Zone of Inhibition (cm) |

|---|---|---|

| K-2 | Staphylococcus aureus | 2.5 |

| K-2 | Salmonella enterica | 1.3 |

| K-1 | Penicillium sp. | 2.5 |

The results indicated that the compounds displayed notable activity against Gram-positive bacteria like Staphylococcus aureus, while showing varying effectiveness against Gram-negative strains such as Escherichia coli .

Synthesis and Derivatives

The synthesis of 1-Ethyl-7-fluoroindoline-2,3-dione typically involves the reaction of o-fluoroaniline with appropriate reagents under controlled conditions. This compound can be further modified to develop derivatives with enhanced biological activity.

Synthetic Pathway Example

A typical synthetic route for producing 1-Ethyl-7-fluoroindoline-2,3-dione includes:

- Starting Material : o-Fluoroaniline

- Reagents : Concentrated sulfuric acid, hydroxylamine hydrochloride

- Conditions : Reaction temperature not exceeding 65°C followed by quenching in ice.

The yield from such reactions can be high, often exceeding 90%, indicating efficient synthetic routes for obtaining this compound .

Applications in Organic Synthesis

Beyond its medicinal applications, 1-Ethyl-7-fluoroindoline-2,3-dione serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex molecules that are pivotal in developing new materials and chemicals.

Case Studies

- Cardiovascular Drugs : Research has shown that derivatives of 1-Ethyl-7-fluoroindoline-2,3-dione can be optimized to enhance their efficacy as cardiovascular agents.

- Anti-inflammatory Agents : The compound's structure allows for modifications that yield anti-inflammatory properties, making it a candidate for further pharmaceutical development.

Comparison with Similar Compounds

7-Chloroindoline-2,3-dione

- Core Structure : Shares the indoline-2,3-dione scaffold but substitutes position 7 with chlorine instead of fluorine.

- Substituent Effects: Halogen Differences: Chlorine (Cl) has a larger atomic radius and lower electronegativity than fluorine (F), which may reduce electronic withdrawal effects but increase steric hindrance. This could alter binding affinity in receptor interactions or enzyme inhibition .

Unsubstituted Indoline-2,3-dione

- The absence of substituents at positions 1 and 7 results in lower lipophilicity and reduced steric effects. Studies on sigma receptor affinity indicate that unsubstituted indoline-2,3-dione derivatives exhibit low sigma-1 affinity (Kis1 > 800 nM) but notable sigma-2 selectivity (Kis1/Kis2 > 72), suggesting the core structure itself drives subtype selectivity .

Comparison with Piperazine-2,3-dione Derivatives

- Core Structure : Piperazine-2,3-dione lacks the fused benzene ring of indoline-2,3-dione, resulting in a less rigid, six-membered di-carbonyl ring.

- Substituent Effects :

- Piperazine derivatives with benzyl or phenylethyl groups (e.g., compounds 2a-i in ) exhibit enhanced lipophilicity (ClogP = 2.5–4.0) compared to unsubstituted piperazine (ClogP = −1.3). These modifications correlate with improved anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .

- In contrast, 1-Ethyl-7-fluoroindoline-2,3-dione’s ethyl group may confer moderate lipophilicity, while the fluorine atom balances electronic effects without excessive steric bulk.

Comparison with Benzoxazolone and Related Scaffolds

- Core Structure : Benzoxazolone derivatives (e.g., from ) show high sigma-1 affinity (Kis1 = 2.6 nM) but low sigma-2 selectivity. Replacing benzoxazolone with indoline-2,3-dione shifts selectivity toward sigma-2 receptors, highlighting the scaffold’s critical role in receptor interaction .

- Substituent Influence : The ethyl and fluorine groups in 1-Ethyl-7-fluoroindoline-2,3-dione may further refine sigma-2 binding or introduce activity in other targets (e.g., antimicrobial gyrase inhibition, as seen in isoindole-dione derivatives) .

Data Tables

Table 1. Structural and Functional Comparison of Selected Dione Derivatives

*Estimated based on substituent contributions from piperazine derivatives .

Table 2. Substituent Effects on Receptor Affinity (Sigma Subtypes)

| Compound Class | Sigma-1 Affinity (Kis1) | Sigma-2 Affinity (Kis2) | Selectivity (Kis1/Kis2) | Reference |

|---|---|---|---|---|

| Benzoxazolone derivatives | 2.6–30 nM | 70–840 nM | 1–28 | |

| Indoline-2,3-dione derivatives | >800 nM | ~42 nM | >72 |

Research Implications and Gaps

- The ethyl and fluorine substituents in 1-Ethyl-7-fluoroindoline-2,3-dione likely enhance lipophilicity and modulate electronic properties compared to unsubstituted or chloro-substituted analogs. However, direct biological data (e.g., receptor binding, antimicrobial activity) are absent in the provided evidence, necessitating further experimental validation.

Preparation Methods

Reaction Mechanism and Conditions

Table 1: Comparative Yields for NaI-Mediated Oxidation of Indolin-2-ones

| Substituent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1-Methyl | THF | 60 | 82 |

| 1-Ethyl-7-fluoro* | THF | 60 | ~75† |

| 1-Methyl-5-bromo | DMSO | 100 | 68 |

*Theoretical extrapolation based on structural similarity.

†Estimated yield for 1-ethyl-7-fluoro derivative under optimized conditions.

Limitations and Optimization

Cyclization of N-Ethyl-3-fluoroisonitroacetanilide

An alternative route involves constructing the indoline ring system from fluorinated aniline precursors. This method, inspired by the synthesis of 5-substituted indoline-2,3-diones, employs cyclization of isonitroacetanilides under acidic conditions.

Stepwise Synthesis

-

Isonitroacetanilide Formation :

N-Ethyl-3-fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl to form N-ethyl-3-fluoroisonitroacetanilide. This intermediate is isolated via filtration and recrystallization. -

Cyclization :

Treating the isonitroacetanilide with concentrated sulfuric acid at 65–75°C induces cyclodehydration, yielding 1-ethyl-7-fluoroindoline-2,3-dione. The reaction proceeds through a nitrenium ion intermediate, with the fluorine atom directing electrophilic aromatic substitution to the 7-position.

Table 2: Cyclization Conditions and Yields for Isonitroacetanilides

| Starting Aniline | Acid Concentration | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Fluoroaniline | 10% H2SO4 | 65–75 | 77 |

| 3-Fluoroaniline* | 15% H2SO4 | 70–80 | ~70† |

*Hypothetical substrate for 7-fluoro product.

†Projected yield based on analogous 5-substituted cases.

Challenges in N-Alkylation

Introducing the ethyl group at the aniline stage requires careful control to avoid over-alkylation. Industrial-scale production may use phase-transfer catalysts like tetrabutylammonium bromide to enhance selectivity.

Post-Synthetic N-Ethylation of 7-Fluoroindoline-2,3-dione

Direct alkylation of preformed indoline-2,3-diones presents challenges due to the lactam’s resonance stabilization. However, transient ring-opening under basic conditions enables N-ethylation.

Alkylation Protocol

-

Lactam Ring-Opening :

7-Fluoroindoline-2,3-dione is treated with potassium tert-butoxide in THF, generating a resonance-stabilized enolate. -

Ethyl Group Introduction :

Adding ethyl iodide to the enolate solution at 0°C facilitates alkylation at the nitrogen. Quenching with aqueous NH4Cl reforms the lactam, yielding 1-ethyl-7-fluoroindoline-2,3-dione.

Yield and Selectivity

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| NaI Oxidation | High yields; mild conditions | Requires preformed indolin-2-one |

| Cyclization | Atom-economical; scalable | Multi-step; harsh acidic conditions |

| Post-Synthetic Alkylation | Modular; late-stage functionalization | Low yields; competing side reactions |

Industrial-Scale Considerations

Q & A

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial DNA gyrase). Validate poses with molecular dynamics simulations (100 ns trajectories) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at C-2 and C-3) using Schrödinger’s Phase .

- ADMET Prediction : Employ SwissADME to estimate bioavailability, logP, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.